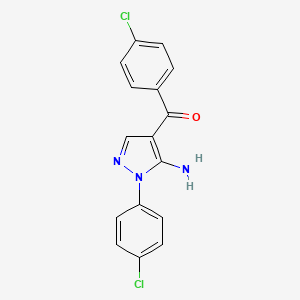

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (CAS: 54606-38-1) is a pyrazole-based compound with a molecular formula of C₁₆H₁₂ClN₃O and a molecular weight of 297.74 g/mol . Its structure features a pyrazole ring substituted with an amino group at position 5, a 4-chlorophenyl group at position 1, and a 4-chlorophenyl methanone moiety at position 3. Pyrazole derivatives are well-documented in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

Structure

3D Structure

Properties

CAS No. |

618091-27-3 |

|---|---|

Molecular Formula |

C16H11Cl2N3O |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C16H11Cl2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |

InChI Key |

RORQAHLLARLTJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The pyrazole core is formed via a [3+2] cycloaddition between 4-chlorophenylhydrazine and ethoxymethylenemalononitrile. The amino group at the 5-position arises from the malononitrile moiety, while the 4-chlorophenyl group is introduced via the hydrazine precursor.

-

Reactants :

-

4-Chlorophenylhydrazine hydrochloride (1.0 equiv)

-

Ethoxymethylenemalononitrile (1.0 equiv)

-

Sodium ethoxide (1.2 equiv) in ethanol

-

-

Conditions : Reflux at 80°C for 1 hour.

-

Workup : Precipitation in ethanol/diethyl ether, filtration, and drying.

Optimization Strategies

-

Catalyst : Sodium ethoxide enhances nucleophilic attack by deprotonating the hydrazine.

-

Solvent : Ethanol facilitates homogeneous mixing and stabilizes intermediates.

-

Temperature Control : Prolonged heating (>2 hours) reduces yield due to side reactions.

LDH-Catalyzed Green Synthesis

Modified Layered Double Hydroxide (LDH) Catalysis

A sustainable approach employs CuI-modified LDH (LDH@PTRMS@DCMBA@CuI) to catalyze the one-pot formation of the pyrazole core.

-

Reactants :

-

4-Chlorophenylhydrazine (1 mmol)

-

4-Chlorobenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

-

Catalyst : LDH@PTRMS@DCMBA@CuI (50 mg) in EtOH:H₂O (1:1).

-

Conditions : 55°C for 4 hours.

Table 1: Comparative Analysis of Catalytic Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation | Sodium ethoxide | Ethanol | 80 | 1 | 72 |

| LDH catalysis | CuI-LDH | EtOH:H₂O | 55 | 4 | 89 |

| Acylation | None | DCM | 25 | 12 | 68 |

Acylation of 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole

Friedel-Crafts Acylation

The methanone group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.

-

Reactants :

-

5-Amino-1-(4-chlorophenyl)-1H-pyrazole (1.0 equiv)

-

4-Chlorobenzoyl chloride (1.2 equiv)

-

-

Conditions : Stirring in dichloromethane (DCM) at 25°C for 12 hours.

-

Workup : Extraction with NaHCO₃, drying (MgSO₄), and solvent evaporation.

Limitations

-

Regioselectivity : Competing acylation at the amino group necessitates careful stoichiometry.

-

Side Products : Over-acylation yields bis-(4-chlorobenzoyl) derivatives (~15%).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times by 70% compared to conventional heating.

-

Reactants :

-

4-Chlorophenylhydrazine (1.0 equiv)

-

4-Chlorophenylglyoxal (1.0 equiv)

-

-

Conditions : Microwave at 100°C, 300 W, 20 minutes.

-

Workup : Column chromatography (hexane:ethyl acetate, 3:1).

Reductive Amination Approach

Two-Step Process

-

Intermediate Synthesis :

-

Reduction :

Table 2: Reduction Reagents and Outcomes

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other pyrazole derivatives suggests it may exhibit significant biological activity. Specifically, compounds in this class have been linked to:

- Anti-inflammatory properties : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Enzyme Inhibition Studies

A notable application of (5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is its role as an inhibitor of specific enzymes involved in disease pathways. For instance:

- p38 MAP Kinase Inhibition : This compound has been studied for its ability to selectively inhibit p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. The binding affinity and mechanism of action were elucidated through crystallographic studies, revealing critical interactions that enhance selectivity for the target enzyme .

Synthesis and Biological Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazole ring significantly affected potency. For example, substituents such as chloro or methoxy groups enhanced anticancer activity through improved binding to target proteins .

In Vivo Studies

In vivo studies demonstrated that certain derivatives of this compound exhibited significant anti-tumor effects in animal models. The results indicated a reduction in tumor size and improved survival rates compared to control groups. These findings support further clinical development of pyrazole-based compounds for cancer therapy .

Data Tables

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Structural and Electronic Comparisons

- Halogen Substitution : Replacing chlorine with bromine (e.g., ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Electron-Donating vs.

- Heterocyclic Modifications : Thiazole-containing derivatives () introduce additional nitrogen and sulfur atoms, which can improve binding to metalloenzymes or redox-active targets .

Biological Activity

The compound (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 361.83 g/mol. The structure features a pyrazole ring substituted with two chlorophenyl groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.83 g/mol |

| Dihedral Angles | Pyrazole-phenyl: 54.7° |

| Pyrazole-chlorophenyl: 72.4° |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that the compound showed promising inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentage values of 54.25% and 38.44%, respectively . Notably, it demonstrated selectivity by being inactive against normal fibroblasts, indicating a favorable therapeutic index.

Table 1: Anticancer Activity Data

| Cell Line | Inhibition (%) | IC50 (mg/mL) |

|---|---|---|

| HepG2 | 54.25 | 73-84 |

| HeLa | 38.44 | 73-84 |

| Normal Fibroblasts GM-6114 | 19.94 (inactive) | N/A |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Certain derivatives of pyrazole have shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance anti-inflammatory efficacy.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antioxidant activity. Various assays have confirmed its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases . The antioxidant properties were particularly pronounced in certain analogs where substituents were strategically modified.

Case Study 1: Synthesis and Characterization

A detailed study involved the synthesis of the compound through a reaction between 5-amino-3-methyl-1-phenylpyrazole and 4-chloroaldehyde under controlled conditions. The resulting product was characterized using X-ray crystallography, revealing critical insights into its molecular geometry and hydrogen bonding interactions that contribute to its biological activities .

Case Study 2: In Vivo Studies

Another significant investigation focused on the in vivo effects of the compound in animal models. Results indicated that administration led to a marked decrease in tumor size in xenograft models, supporting the in vitro findings of anticancer activity. The study also monitored potential toxicity, confirming that the compound did not adversely affect liver or kidney function at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone, and what are critical optimization parameters?

- Methodology :

- Cyclization : Acylation of pyrazolone intermediates with substituted benzoyl chlorides under reflux conditions (e.g., using POCl₃ at 120°C) is a key step .

- Substitution : 4-Chlorophenyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Optimization : Reaction temperature, solvent polarity (DMF or ethanol), and stoichiometry of reagents (e.g., potassium carbonate as a base) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Analytical Workflow :

- IR/NMR : Confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹ in IR; aromatic protons at δ 7.2–8.0 ppm in ¹H NMR) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing; for example, and used this to validate dihedral angles between pyrazole and chlorophenyl rings .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₂Cl₂N₃O) .

Q. What preliminary biological screening assays are recommended for this compound?

- Screening Protocols :

- Antimicrobial Activity : Use serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .

- Antifungal Testing : Broth microdilution against C. albicans and A. niger, compared to fluconazole .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., Dalton's lymphoma ascites cells) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : In , compound 22 (4-((4-chlorophenyl)diazenyl)) showed superior antibacterial activity compared to 21 (3-chloro substituent). This highlights the role of substituent position and electronic effects .

- Approach :

- QSAR Modeling : Correlate Hammett σ values or logP with bioactivity to identify critical substituent properties.

- Molecular Docking : Compare binding affinities to target enzymes (e.g., S. aureus DNA gyrase) using software like AutoDock .

Q. What strategies are effective for enhancing metabolic stability without compromising activity?

- Modifications :

- N-Methylation : Reduces oxidative deamination of the amino group (e.g., replacing -NH₂ with -NMe₂) .

- Pro-drug Design : Introduce ester groups to improve bioavailability, as seen in for pyrazole intermediates .

Q. How can researchers leverage computational tools to predict off-target interactions or toxicity?

- Workflow :

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared features with known toxicophores (e.g., reactive nitro groups) .

- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., BBB penetration) and hepatotoxicity risks .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .

Data Integration and Contradictions

Q. Why do some analogs show divergent activity in Gram-positive vs. Gram-negative bacteria?

- Key Findings :

- Lipophilicity : Gram-negative bacteria (e.g., P. aeruginosa) have outer membranes that hinder hydrophobic compound penetration. Analogs with logP < 3 (e.g., 24 ) showed better Gram-negative activity .

- Efflux Pumps : Nitro-containing derivatives (e.g., 27 ) may be substrates for AcrAB-TolC pumps in E. coli, reducing efficacy .

Q. How does the 4-chlorophenyl group influence binding to biological targets?

- Structural Insights :

- X-ray Data : The 4-chlorophenyl moiety participates in π-π stacking with aromatic residues (e.g., Tyr-397 in S. aureus DHFR) .

- Electrostatic Effects : The electron-withdrawing Cl enhances hydrogen bonding with catalytic lysine residues in target enzymes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.